4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C7H5IN4. It is characterized by the presence of both pyrazole and pyrimidine rings, which are fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It is known that pyrazole-pyrimidine hybrids can act on different targets simultaneously in cancer cells .
Mode of Action
It is known that pyrazole-pyrimidine hybrids can interact with their targets in cancer cells .
Biochemical Pathways
It is known that pyrazole-pyrimidine hybrids can affect various biochemical pathways in cancer cells .
Pharmacokinetics
It is known that irreversible kinase inhibitors, a category that includes some pyrazole-pyrimidine hybrids, often show improved biochemical efficacy and good pharmacokinetic profiles .
Result of Action
It is known that pyrazole-pyrimidine hybrids can have potent in vitro and in vivo activity against both drug-sensitive and drug-resistant cancers .
Preparation Methods
The synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 3-iodopyrazole with a pyrimidine derivative under specific conditions. One common method includes the use of trichlorophosphate as a reagent at elevated temperatures (around 110°C) for an extended period (approximately 16 hours). The reaction is then quenched with sodium bicarbonate in water to yield the desired product.
Chemical Reactions Analysis
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures, such as pyrazolo[3,4-d]pyrimidines.
Major products formed from these reactions include various substituted pyrazoles and pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel pyrazole and pyrimidine derivatives with potential therapeutic properties, including antiulcer and enzyme inhibition activities.
Biological Studies: The compound and its derivatives are explored for their antimicrobial and antiviral potential, making them candidates for the development of new therapeutic agents.
Chemical Synthesis: It serves as a building block in the synthesis of diverse heterocyclic compounds, which are important in the development of new materials and drugs.
Comparison with Similar Compounds
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine can be compared with other similar compounds, such as:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the substitution pattern, which can lead to different biological activities.
4-Iodo-1-isopropyl-1H-pyrazole: This compound has a similar pyrazole ring but lacks the pyrimidine moiety, which affects its reactivity and applications.
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound has a different heterocyclic system, which can result in distinct chemical and biological properties.
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFMSYWNWEXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=C(NN=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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